![molecular formula C24H27N9O3 B2417062 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-54-6](/img/structure/B2417062.png)

3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

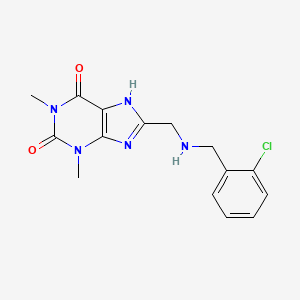

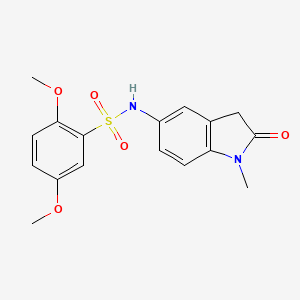

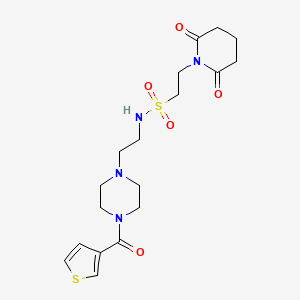

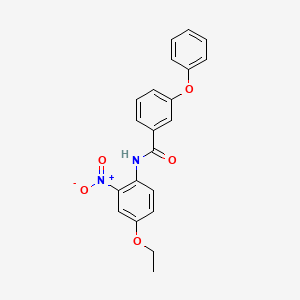

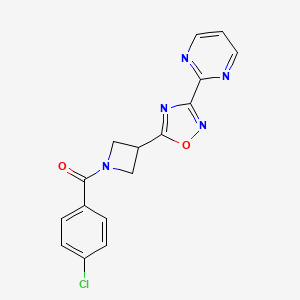

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine moiety. These groups are common in many biologically active compounds, including drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of chemical bonds .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Antifungal Activity: Pyrimido [1,2-a]indoles, including our compound of interest, exhibit antifungal properties . Researchers have investigated their effectiveness against fungal infections, making them promising candidates for drug development.

Hypoglycemic Effects: These compounds have also demonstrated hypoglycemic activity . Their potential role in managing diabetes warrants further exploration.

Atherosclerosis Treatment: Studies suggest that pyrimido [1,2-a]indoles may be effective in treating atherosclerosis . Their impact on lipid metabolism and vascular health is an exciting avenue for research.

Starting Materials for Drug Synthesis: Pyrimido [1,2-a]indoles can serve as valuable starting materials for synthesizing other biologically active molecules . Researchers have leveraged their unique structure to create novel drug candidates.

Organic Synthesis

Annulation of Pyrimidine Ring to 2-Aminoindoles: Derivatives of 2-aminoindoles are commonly used substrates for assembling pyrimido [1,2-a]indole and indolo [1,2-a]quinazoline ring systems. Notably, a three-component synthesis involves combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The method employs Sonogashira reactions and [3+3] cyclocondensation .

Ytterbium-Catalyzed Cascade Cyclization: An alternative approach utilizes ytterbium-catalyzed cascade cyclization, involving indoles, terminal alkynes, and aromatic aldehydes. This method provides access to pyrimido [1,2-a]indoles .

Plant Biology

Indole Derivatives in Plants: Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to our compound, this highlights the broader significance of indole derivatives in plant biology .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, some pyrimidine derivatives have been found to have anti-proliferative activity against leukemia cell lines , which could potentially make them hazardous in certain situations.

Orientations Futures

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and tested in more complex biological systems. Alternatively, it could be used as a starting point for the synthesis of new compounds with similar structures .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The presence of the pyrimidin-2-yl and piperazin-1-yl groups in the compound suggests potential interactions with nucleic acids and proteins .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with multiple targets. For instance, inhibition of phosphodiesterase type 5 could affect cyclic guanosine monophosphate (cGMP) levels, influencing vasodilation and other cellular processes . .

Pharmacokinetics

The compound’s degree of lipophilicity, which is often indicative of its ability to diffuse into cells, suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit substantial antiviral activity , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPONURIOMERFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)

![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)